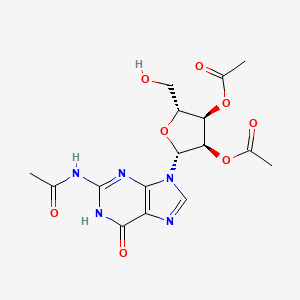

N-Acetyl-2', 3'-Acetyl-Guanosine

CAS No.:

Cat. No.: VC18389115

Molecular Formula: C16H19N5O8

Molecular Weight: 409.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19N5O8 |

|---|---|

| Molecular Weight | 409.35 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |

| Standard InChI | InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1 |

| Standard InChI Key | KYQBEZWLVKJJHO-SDBHATRESA-N |

| Isomeric SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Acetyl-2',3'-Acetyl-Guanosine features a purine base (guanine) linked to a ribose sugar modified with acetyl groups at the 2' and 3' positions. The guanine base is further acetylated at the N2 position, altering its hydrogen-bonding capacity and steric profile . The IUPAC name, computed by PubChem, is:

This configuration is critical for its biochemical interactions, as the acetyl groups impede enzymatic processing by kinases and phosphorylases .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 409.35 g/mol | |

| XLogP3 (Partition Coefficient) | -1.1 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 10 | |

| Rotatable Bonds | 7 |

The compound’s low lipophilicity () suggests limited membrane permeability, necessitating specialized delivery mechanisms for cellular uptake .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the acetylation of guanosine typically involves protecting group strategies. A plausible route includes:

-

Selective acetylation of the ribose 2' and 3' hydroxyls using acetic anhydride under basic conditions.

-

N-Acetylation of the guanine base via reaction with acetyl chloride or anhydride in the presence of a catalyst.

-

Deprotection and purification using chromatography or crystallization .

Related analogs, such as 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine (CAS 73196-87-9), employ similar methodologies but incorporate dimethylation at the N2 position, highlighting the versatility of guanosine derivatization .

Spectroscopic Identification

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at ([M+H]) .

-

NMR: -NMR spectra exhibit characteristic shifts for acetyl protons (~2.1 ppm) and ribose anomeric protons (~5.9 ppm) .

Biological Activity and Mechanism

Antimetabolite Activity

As a nucleoside analog, N-Acetyl-2',3'-Acetyl-Guanosine inhibits DNA replication by competing with endogenous guanosine triphosphate (GTP) during polymerization. The acetyl modifications prevent phosphorylation by cellular kinases, rendering it a chain terminator .

Table 2: Biological Targets and Pathways

| Target | Pathway | Effect |

|---|---|---|

| DNA Polymerase | DNA Replication | Competitive inhibition |

| Ribonucleotide Reductase | Nucleotide Metabolism | Substrate depletion |

| Cell Cycle Checkpoints | G1/S Transition | Arrest via p53 activation |

In vitro studies demonstrate dose-dependent cytotoxicity in cancer cell lines, with IC values ranging from 10–50 μM .

Pharmacokinetic Limitations

Despite its potency, the compound’s therapeutic potential is constrained by:

-

Rapid deacetylation: Serum esterases hydrolyze acetyl groups, restoring guanosine’s native structure and diminishing efficacy .

-

Poor bioavailability: The polar structure limits diffusion across lipid bilayers, necessitating prodrug strategies or nanocarrier systems .

Research Applications and Comparative Analysis

Role in Nucleic Acid Chemistry

N-Acetyl-2',3'-Acetyl-Guanosine is utilized in:

-

Oligonucleotide Synthesis: As a blocked monomer to control regioselectivity during solid-phase synthesis.

-

Enzymatic Studies: To probe the substrate specificity of kinases and phosphorylases .

Table 3: Structural and Functional Comparison

| Compound | Modifications | Key Difference |

|---|---|---|

| N-Acetyl-2',3'-Acetyl-Guanosine | 2',3'-O-acetyl, N2-acetyl | Broad-spectrum antimetabolite |

| 2',3',5'-Tri-O-acetyl Guanosine | 2',3',5'-O-acetyl | Enhanced membrane permeability |

| 2N,2N-Dimethyl Guanosine | N2-dimethyl | Resistance to deamination |

The 2',3'-diacetylation in N-Acetyl-2',3'-Acetyl-Guanosine uniquely balances solubility and metabolic stability compared to tri-acetylated or alkylated variants .

Future Directions and Challenges

Prodrug Development

Efforts to improve bioavailability focus on:

-

Lipid conjugation: Attaching palmitoyl or cholesterol moieties to enhance membrane affinity.

-

Esterase-resistant analogs: Incorporating fluorinated acetyl groups to retard enzymatic hydrolysis .

Therapeutic Repurposing

Preliminary data suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume